molecular formula C9H8N2O3 B15299703 6-(Prop-2-enamido)pyridine-3-carboxylic acid CAS No. 1250294-87-1

6-(Prop-2-enamido)pyridine-3-carboxylic acid

Cat. No.: B15299703
CAS No.: 1250294-87-1
M. Wt: 192.17 g/mol
InChI Key: DMGMCHVHBOINRJ-UHFFFAOYSA-N
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Description

6-(Prop-2-enamido)pyridine-3-carboxylic acid is an organic compound with the molecular formula C9H8N2O3 It is a derivative of pyridine, featuring an enamide group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-enamido)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using prop-2-enamide under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-enamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-(Prop-2-enamido)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Prop-2-enamido)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The enamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The pyridine ring can also engage in π-π stacking interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the enamide group, making it less versatile in certain reactions.

    6-Aminopyridine-3-carboxylic acid: Contains an amino group instead of an enamide, leading to different reactivity and applications.

    6-(Prop-2-enamido)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position, affecting its chemical behavior.

Uniqueness

6-(Prop-2-enamido)pyridine-3-carboxylic acid is unique due to the presence of both an enamide and a carboxylic acid group, providing a distinct combination of reactivity and potential applications. This dual functionality allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

1250294-87-1

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

6-(prop-2-enoylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-2-8(12)11-7-4-3-6(5-10-7)9(13)14/h2-5H,1H2,(H,13,14)(H,10,11,12)

InChI Key

DMGMCHVHBOINRJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

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